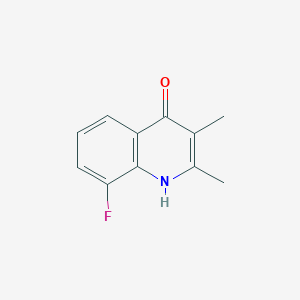

8-Fluoro-2,3-dimethylquinolin-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-fluoro-2,3-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDZZIWEBDGFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Fluoro-2,3-dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 8-Fluoro-2,3-dimethylquinolin-4-ol. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a comprehensive summary of its preparation, analytical data, and potential biological significance based on the activities of structurally related compounds.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins. This compound is a fluorinated quinoline derivative with potential for further investigation and development in various therapeutic areas. This guide outlines the synthetic protocol for its preparation and summarizes its known characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot cyclization reaction involving the condensation of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of a dehydrating agent and catalyst.

Experimental Protocol

The synthesis is performed by reacting 2-fluoroaniline and ethyl 2-methylacetoacetate using polyphosphoric acid (PPA) which acts as both a solvent and an acidic catalyst.[1] The mixture is heated to drive the reaction to completion.[1] Following the reaction, the mixture is cooled and the pH is adjusted to neutral or slightly basic, leading to the precipitation of the product.[1] The solid product is then collected by filtration and dried.[1]

Materials:

-

2-fluoroaniline

-

Ethyl 2-methylacetoacetate

-

Polyphosphoric acid (PPA)

-

10% aqueous sodium hydroxide solution

-

Ice

Procedure:

-

In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[1]

-

Heat the mixture to 150 °C.[1]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.[1]

-

Place the reaction flask in an ice bath and adjust the pH of the mixture to 7–8 using a 10% aqueous sodium hydroxide solution.[1]

-

Filter the resulting precipitate and dry to obtain this compound.[1]

The product is obtained as a white solid with a reported yield of 89.2%.[1]

Synthesis Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-2,3-dimethylquinolin-4-ol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 8-Fluoro-2,3-dimethylquinolin-4-ol, a fluorinated quinoline derivative of interest to researchers, scientists, and drug development professionals. This document details the compound's known characteristics, presents experimental protocols for its synthesis and evaluation, and visualizes relevant biological pathways.

Core Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, solubility, pKa, and logP values are computationally predicted due to the limited availability of experimental data in the current literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀FNO | N/A |

| Molecular Weight | 191.20 g/mol | N/A |

| Melting Point | 230-231 °C | [1] |

| Solubility | Predicted to be poorly soluble in water. | N/A |

| pKa | Predicted to be around 8-9 (for the hydroxyl group). | N/A |

| logP | Predicted to be in the range of 2-3. | N/A |

Synthesis of this compound

The synthesis of this compound has been reported via a one-pot reaction.[1]

Experimental Protocol:

Materials:

-

2-fluoroaniline

-

Ethyl 2-methylacetoacetate

-

Polyphosphoric acid (PPA)

-

10% aqueous sodium hydroxide solution

-

Ice

Procedure:

-

In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[1]

-

Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Place the three-necked flask in an ice bath to further cool the mixture.[1]

-

Carefully adjust the pH of the mixture to 7-8 by the slow addition of a 10% aqueous sodium hydroxide solution while monitoring with a pH meter.[1]

-

The resulting precipitate is collected by filtration.

-

Dry the collected solid to obtain this compound as a white solid. The reported yield for this protocol is 89.2%.[1]

Synthesis workflow for this compound.

Biological Activity: Antifungal Properties

Derivatives of quinolin-4-ol have demonstrated notable antifungal activity. The proposed mechanism of action for these compounds involves the disruption of the fungal cell membrane integrity.

Proposed Antifungal Mechanism of Action:

The antifungal activity of quinolin-4-ol derivatives is believed to stem from their ability to interact with and disrupt the fungal cell membrane. This disruption leads to increased membrane permeability, allowing for the leakage of essential intracellular components and ultimately resulting in fungal cell death.

Proposed antifungal mechanism of this compound.

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method):

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound

-

Fungal isolate(s) of interest

-

Appropriate broth medium (e.g., RPMI-1640)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal isolate in the broth medium.

-

Add the fungal inoculum to each well of the microtiter plate, including a positive control (fungus with no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and for a sufficient duration for the specific fungal species.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible fungal growth or by measuring the optical density at a specific wavelength.

Workflow for antifungal susceptibility testing.

References

8-Fluoro-2,3-dimethylquinolin-4-ol crystal structure analysis

An in-depth analysis of the crystal structure of 8-Fluoro-2,3-dimethylquinolin-4-ol is not publicly available in the reviewed scientific literature. However, a detailed crystallographic study has been conducted on a closely related derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate . This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and crystal structure analysis of this derivative, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is based on the findings published by Shang et al. in their 2023 study on novel fluorinated quinoline analogs.

Synthesis and Crystallization

The synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate involves a multi-step process. The foundational structure of fluorinated quinoline analogs is synthesized using Tebufloquin as the lead compound, with 2-fluoroaniline, ethyl 2-methylacetoacetate, and substituted benzoic acid as raw materials.

For the specific derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (designated as compound 2b in the study), single crystals suitable for X-ray diffraction were obtained by the slow self-volatilization of an ethanol (EtOH) solution at room temperature. A colorless crystal with dimensions of 0.36 mm × 0.28 mm × 0.18 mm was selected for the analysis.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following protocol outlines the methodology employed:

-

Crystal Mounting: A suitable single crystal of the compound was mounted on a Bruker APEX-II CCD diffractometer.

-

X-ray Source: The diffractometer was equipped with a graphite-monochromatic Molybdenum Kα (MoKα) radiation source (λ = 0.71073 Å).

-

Data Collection: Diffraction data was collected at a controlled temperature. The data collection strategy involved a series of ω and φ scans to ensure a complete and redundant dataset.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS-97 software. The structure was then refined by full-matrix least-squares on F² using the SHELXL-97 software package.

Below is a diagram illustrating the experimental workflow for the crystal structure analysis.

Data Presentation: Crystallographic Data

The crystallographic data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate provides detailed information about its solid-state structure. The key parameters from the single-crystal X-ray diffraction analysis are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₂₂H₂₂FNO₂ |

| Formula Weight | 351.41 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 14.135(3) Å |

| b | 8.4112(17) Å |

| c | 15.861(3) Å |

| α | 90° |

| β | 99.18(3)° |

| γ | 90° |

| Volume | 1862.3(6) ų |

| Z | 4 |

| Calculated Density | 1.253 Mg/m³ |

| Absorption Coefficient | 0.086 mm⁻¹ |

| F(000) | 744 |

| Data Collection | |

| Theta range for data collection | 2.29 to 25.00° |

| Index ranges | -16<=h<=16, -9<=k<=9, -18<=l<=18 |

| Reflections collected | 9965 |

| Independent reflections | 3274 [R(int) = 0.0284] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3274 / 0 / 239 |

| Goodness-of-fit on F² | 1.040 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0461, wR₂ = 0.1197 |

| R indices (all data) | R₁ = 0.0594, wR₂ = 0.1306 |

| Largest diff. peak and hole | 0.201 and -0.210 e.Å⁻³ |

Structural Relationship

The analyzed compound is an ester derivative of the requested this compound. The core quinoline structure is maintained, with the hydroxyl group at the 4-position being esterified with 4-(tert-butyl)benzoic acid. The following diagram illustrates this structural relationship.

Biological Activity

The study by Shang et al. (2023) also investigated the antifungal activity of a series of these novel fluorinated quinoline analogs. The bioassay results indicated that these quinoline derivatives, including the structurally characterized compound, exhibited good antifungal activity against various phytopathogenic fungi. This suggests that the this compound scaffold is a promising starting point for the development of new antifungal agents.

Spectroscopic and Biological Insights into 8-Fluoro-2,3-dimethylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Synthesis

8-Fluoro-2,3-dimethylquinolin-4-ol is a fluorinated quinoline derivative. A published synthesis protocol reports its formation as a white solid with a melting point of 230–231 °C[1].

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a one-pot reaction as described in the literature[1].

Materials:

-

2-Fluoroaniline

-

Ethyl 2-methylacetoacetate

-

Polyphosphoric acid (PPA)

-

10% aqueous sodium hydroxide solution

Procedure:

-

In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

-

Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete.

-

Cool the mixture to room temperature.

-

Place the three-necked flask in an ice bath and adjust the pH of the mixture to 7–8 using a 10% aqueous sodium hydroxide solution.

-

Filter the resulting solid and dry it to obtain this compound.

This protocol reportedly yields a white solid with a yield of 89.2%[1].

Spectroscopic Data of this compound Derivatives

While specific NMR, IR, and MS data for this compound are not available in the surveyed literature, extensive spectroscopic characterization has been performed on a series of its 4-O-substituted derivatives[1]. This data, presented below, can provide valuable insights into the expected spectral features of the parent compound. The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for selected derivatives.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 500 MHz

| Compound | Ar-H (ppm) | CH₃ (quinolinyl, ppm) | Other signals (ppm) |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate | 8.21 (d, J = 8.2 Hz, 2H), 7.56–7.50 (m, 1H), 7.43–7.30 (m, 4H) | 2.80 (s, 3H), 2.32 (s, 3H) | 2.51 (s, 3H, Ar-CH₃) |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | 8.35–8.20 (m, 2H), 7.55–7.50 (m, 1H), 7.40–7.30 (m, 2H), 7.09–7.03 (m, 2H) | 2.80 (s, 3H), 2.32 (s, 3H) | 3.94 (s, 3H, OCH₃) |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | 8.32–8.21 (m, 2H), 7.62–7.56 (m, 2H), 7.53–7.46 (m, 1H), 7.42–7.33 (m, 2H) | 2.81 (s, 3H), 2.31 (s, 3H) | |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | 8.29–8.19 (m, 2H), 7.61 (d, J = 8.6 Hz, 2H), 7.56–7.50 (m, 1H), 7.40–7.30 (m, 2H) | 2.80 (s, 3H), 2.32 (s, 3H) | 1.41 (s, 9H, C(CH₃)₃) |

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 151 MHz

| Compound | Carbonyl (C=O, ppm) | Aromatic (C, ppm) | CH₃ (quinolinyl, ppm) | Other signals (ppm) |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate | 163.81 | 160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz) | 24.35, 12.88 | 21.87 (Ar-CH₃) |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | 163.48 | 162.31, 160.83, 157.73 (d, J = 255.7 Hz), 151.87 (d, J = 4.6 Hz), 137.52 (d, J = 12.0 Hz), 132.84 (2C), 125.89 (d, J = 8.2 Hz), 123.78 (d, J = 2.4 Hz), 123.32, 120.40, 116.82 (d, J = 4.7 Hz), 114.15 (2C), 113.17 (d, J = 19.2 Hz) | 24.38, 12.89 | 55.60 (OCH₃) |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | 162.94 | 160.85, 157.76 (d, J = 256.0 Hz), 151.50 (d, J = 4.6 Hz), 141.09, 137.55 (d, J = 12.2 Hz), 131.83 (2C), 129.40 (2C), 126.61, 126.10 (d, J = 8.2 Hz), 123.41 (d, J = 2.5 Hz), 123.17, 116.55 (d, J = 4.8 Hz), 113.33 (d, J = 19.2 Hz) | 24.39, 12.90 | |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | 163.73 | 160.82, 158.37, 157.73 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 137.53 (d, J = 12.1 Hz), 130.34 (2C), 128.90 (2C), 125.95 (d, J = 8.2 Hz), 125.88, 123.68 (d, J = 2.4 Hz), 123.27, 116.78 (d, J = 4.7 Hz), 113.20 (d, J = 19.2 Hz) | 24.37, 12.89 | 35.30 (C(CH₃)₃), 31.18 (C(CH₃)₃) |

High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode: ESI

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate | C₁₉H₁₆FNO₂ | 310.1238 | 310.1243 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | C₁₉H₁₆FNO₃ | 326.1187 | 326.1192 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | C₂₂H₂₂FNO₂ | 352.1707 | 352.1712 |

Potential Biological Significance and Signaling Pathways

Quinoline and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties[2][3][4]. The quinolin-4-one scaffold, in particular, is a privileged structure in medicinal chemistry and is present in numerous marketed drugs[5].

Derivatives of quinolin-4-one have been shown to exert their anticancer effects through the inhibition of various protein and enzymes crucial for cancer cell proliferation[6]. Key signaling pathways that are often targeted by these compounds include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), thereby modulating this critical cancer-related pathway[6].

-

Receptor Tyrosine Kinase (RTK) Inhibition: Quinolin-4-ones have been explored as inhibitors of receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[6]. Inhibition of VEGFR-2 is a validated therapeutic strategy to block tumor angiogenesis.

The diverse biological activities of quinoline derivatives underscore the potential of this compound and its analogues as scaffolds for the development of novel therapeutic agents.

Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Potential Signaling Pathway Inhibition by Quinolin-4-ol Derivatives

Caption: Inhibition of cancer signaling pathways by quinolin-4-ol derivatives.

References

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Diverse Biological Activities of Fluorinated Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline ring has emerged as a powerful strategy to modulate the physicochemical and biological properties of these derivatives, often leading to enhanced potency, metabolic stability, and bioavailability.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of fluorinated quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and antimalarial properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways.[2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected fluorinated quinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6a | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 | [4] |

| Compound 6b | MDA-MB-468 (Triple-Negative Breast Cancer) | 3.0 | [4] |

| Compound 6d | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.0 | [4] |

| Compound 6f | MDA-MB-468 (Triple-Negative Breast Cancer) | 5.0 | [4] |

| Compound 6e | MDA-MB-468 (Triple-Negative Breast Cancer) | 20.0 | [4] |

| Compound 6d | MCF7 (Breast Cancer) | 12.0 | [4] |

| Compound 6e | MCF7 (Breast Cancer) | 60.0 | [4] |

| Cisplatin (Standard Drug) | MDA-MB-468 (Triple-Negative Breast Cancer) | 5.0 | [4] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 8.73 | [5] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | >10 | [5] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [6] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [6] |

Experimental Protocols

This protocol is used to assess the cytotoxic effects of fluorinated quinoline derivatives on cancer cell lines.[7]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium and incubated overnight.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10–200 µg/mL) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[7]

-

MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C in the dark.[7]

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with fluorinated quinoline derivatives.[8]

-

Cell Seeding: A single-cell suspension is prepared, and a specific number of cells (e.g., 500-1000 cells) are seeded into 6-well plates.

-

Compound Treatment: The cells are treated with the desired concentrations of the test compounds for a defined period.

-

Incubation: The treatment medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks to allow for colony formation.

-

Colony Staining: The colonies are fixed with a solution of methanol and acetic acid and then stained with crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

This protocol allows for the evaluation of drug efficacy in a more physiologically relevant three-dimensional tumor model.[8]

-

Spheroid Formation: Cancer cells (e.g., MDA-MB-468) are seeded in ultra-low attachment 96-well plates to promote self-aggregation into spheroids over 3-4 days.

-

Compound Treatment: Once formed, the spheroids are treated with different concentrations of the fluorinated quinoline derivatives.

-

Viability Assessment: Spheroid viability can be assessed by measuring their volume over time using imaging techniques or by using viability assays such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

Signaling Pathways and Mechanisms of Action

Fluorinated quinoline derivatives exert their anticancer effects through the modulation of various signaling pathways. One key mechanism is the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.[8]

Antimicrobial Activity

Fluoroquinolones, a prominent class of fluorinated quinoline derivatives, are widely used as broad-spectrum antibiotics. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[9]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of ciprofloxacin, a widely used fluoroquinolone, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus Newman (MSSA) | 0.25 | [10] |

| Staphylococcus aureus N315 (MRSA) | 1 | [10] |

| Staphylococcus aureus ATCC 25923 | 0.5 | [11] |

| Staphylococcus aureus ATCC 6538 | 0.25 | [11] |

| Staphylococcus aureus ATCC 43300 | 0.5 | [11] |

| Enterobacteriaceae (breakpoint) | ≤ 0.25 | [12] |

| Pseudomonas aeruginosa (breakpoint) | ≤ 0.5 | [12] |

Experimental Protocols

This is a standard method to determine the in vitro susceptibility of bacteria to antimicrobial agents.[10]

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the fluoroquinolone is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 1.5 x 10^6 CFU/mL) is prepared from an overnight culture.[10]

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones target and inhibit the activity of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, leading to the disruption of DNA replication and ultimately, bacterial cell death.[13]

Antiviral Activity

Certain fluorinated quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Zika virus and Dengue virus.[14][15]

Quantitative Antiviral Data

The following table summarizes the antiviral activity of selected fluorinated quinoline derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound | Virus | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| Mefloquine | Zika Virus (ZIKV) | 1.9 ± 0.2 | >50 | >26.3 | [14] |

| 141a | Zika Virus (ZIKV) | 2.5 ± 0.3 | >50 | >20 | [14] |

| 141b | Zika Virus (ZIKV) | 3.1 ± 0.4 | >50 | >16.1 | [14] |

| 142 | Zika Virus (ZIKV) | 4.2 ± 0.5 | >50 | >11.9 | [14] |

| 143 | Zika Virus (ZIKV) | 3.8 ± 0.4 | >50 | >13.2 | [14] |

| Compound 1 | Dengue Virus Serotype 2 (DENV2) | 0.49 | 19.39 | 39.5 | [16] |

| Compound 2 | Dengue Virus Serotype 2 (DENV2) | Not specified | Not specified | Not specified | [16] |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative | Zika Virus (ZIKV) | 0.8 ± 0.07 | Not specified | Not specified | [17] |

Experimental Protocols

This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of antiviral compounds.[15]

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 12-well plates.

-

Virus Infection: The cell monolayers are infected with a known amount of virus in the presence of serial dilutions of the fluorinated quinoline derivative.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

-

Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Antimalarial Activity

Quinolines, including fluorinated derivatives, have been a mainstay in the treatment of malaria for decades. Their primary mechanism of action involves the inhibition of hemozoin formation in the food vacuole of the Plasmodium parasite.[18]

Quantitative Antimalarial Data

The following table presents the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum, with data presented as IC50 values.

| Compound | P. falciparum Strain | IC50 | Reference |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 µM | [19] |

| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate | Not specified | 0.014 - 5.87 µg/mL | [19] |

| 3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one | Not specified | 0.014 - 5.87 µg/mL | [19] |

| 5-(2-chloro quinolin-3-yl)-1,3,4-oxadiazole-2-thiol | Not specified | 0.014 - 5.87 µg/mL | [19] |

| 2-(1-(((7-chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-4-yl)-N,N-dicyclohexyl acetamide | Chloroquine-sensitive (D10) | 349 - 1247 nM | [19] |

| N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines | Not specified | 1–100 nM | [20] |

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinoline-based antimalarials accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and parasite death.[1][18]

Conclusion

The incorporation of fluorine into the quinoline scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. Fluorinated quinoline derivatives exhibit a remarkable breadth of biological activities, with significant potential in the fields of oncology, infectious diseases, and beyond. The data and protocols presented in this technical guide underscore the importance of this chemical class and provide a valuable resource for researchers dedicated to the discovery and development of novel pharmaceuticals. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus: Oscillating Ciprofloxacin Concentrations Simulated at the Upper and Lower Portions of the Mutant Selection Window - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. profiles.wustl.edu [profiles.wustl.edu]

- 19. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Fluoro-2,3-dimethylquinolin-4-ol: Synthesis, Properties, and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, known properties, and biological context of 8-Fluoro-2,3-dimethylquinolin-4-ol. While detailed historical accounts of its specific discovery are not prominent in the available literature, its synthesis as a key intermediate in the development of novel antifungal agents highlights its importance in medicinal chemistry. This document consolidates available data on its preparation, physicochemical characteristics inferred from its derivatives, and the broader context of its potential applications in antifungal drug discovery.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in publicly available resources. Its emergence is closely tied to the broader history of quinoline and fluoroquinolone research. The quinoline scaffold was first identified in the 19th century, and its derivatives have since become a cornerstone in medicinal chemistry. The introduction of a fluorine atom to the quinoline ring in the mid-20th century led to the development of fluoroquinolones, a critical class of antibiotics. More recently, research has expanded to explore the potential of fluorinated quinolines as antifungal agents. Within this context, this compound has been synthesized as a crucial building block for creating more complex molecules with potential therapeutic applications, particularly in the agricultural sector for controlling phytopathogenic fungi. A 2023 study highlights its role as a key intermediate in the synthesis of novel fluorinated quinoline analogs with significant antifungal activity[1].

Physicochemical and Spectroscopic Data

Detailed experimental data for the parent compound, this compound, is limited in the literature. However, extensive data for its derivatives, particularly benzoate esters, provide valuable insights into the core structure's properties.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 8-Fluoroquinolin-4-ol (Analog) | Source |

| Molecular Formula | C₁₁H₁₀FNO | C₉H₆FNO | [1] |

| Molecular Weight | 191.20 g/mol | 163.15 g/mol | [2] |

| Appearance | White solid | Not specified | [1] |

| Melting Point | 230–231 °C | Not specified | [1] |

| Solubility | Data not available | Data not available | |

| pKa | Data not available | Data not available |

Table 2: Spectroscopic Data for Benzoate Derivatives of this compound [1]

| Derivative | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | HRMS (ESI) m/z [M+H]⁺ |

| 4-chlorobenzoate | 8.32–8.21 (m, 2H, Ph), 7.62–7.56 (m, 2H, Ph), 7.53–7.46 (m, 1H, Ph), 7.42–7.33 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.31 (s, 3H, CH₃) | 162.94, 160.85, 157.76 (d, J = 256.0 Hz), 151.50 (d, J = 4.6 Hz), 141.09, 137.55 (d, J = 12.2 Hz), 131.83 (2C), 129.40 (2C), 126.61, 126.10 (d, J = 8.2 Hz), 123.41 (d, J = 2.5 Hz), 123.17, 116.55 (d, J = 4.8 Hz), 113.33 (d, J = 19.2 Hz), 24.39, 12.90 | Calculated: 330.0692, Found: 330.0697 |

| 4-methylbenzoate | 8.21 (d, J = 8.2 Hz, 2H, Ph), 7.56–7.50 (m, 1H, Ph), 7.43–7.30 (m, 4H, Ph), 2.80 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) | 163.81, 160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.35, 21.87, 12.88 | Calculated: 310.1238, Found: 310.1243 |

| 4-methoxybenzoate | 8.35–8.20 (m, 2H, Ph), 7.55–7.50 (m, 1H, Ph), 7.40–7.30 (m, 2H, Ph), 7.09–7.03 (m, 2H, Ph), 3.94 (s, 3H, OCH₃), 2.80 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) | 163.48, 162.31, 160.83, 157.73 (d, J = 255.7 Hz), 151.87 (d, J = 4.6 Hz), 137.52 (d, J = 12.0 Hz), 132.84 (2C), 125.89 (d, J = 8.2 Hz), 123.78 (d, J = 2.4 Hz), 123.32, 120.40, 116.82 (d, J = 4.7 Hz), 114.15 (2C), 113.17 (d, J = 19.2 Hz), 55.60, 24.38, 12.89 | Calculated: 326.1187, Found: 326.1192 |

| 3-methylbenzoate | 8.17–8.07 (m, 2H, Ph), 7.58–7.51 (m, 2H, Ph), 7.48 (t, J = 7.9 Hz, 1H, Ph), 7.41–7.32 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) | 163.92, 160.85, 157.72 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 138.93, 137.51 (d, J = 12.2 Hz), 135.16, 130.97, 128.86, 128.12, 127.65, 125.97 (d, J = 8.2 Hz), 123.62 (d, J = 2.4 Hz), 123.26, 116.76 (d, J = 4.6 Hz), 113.24 (d, J = 19.2 Hz), 24.34, 21.34, 12.89 | Calculated: 310.1238, Found: 310.1243 |

| 3-chlorobenzoate | 8.30 (t, J = 1.7 Hz, 1H, Ph), 8.24–8.16 (m, 1H, Ph), 7.74–7.68 (m, 1H, Ph), 7.57–7.48 (m, 2H, Ph), 7.42–7.34 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) | 162.59, 160.88, 157.74 (d, J = 256.1 Hz), 151.47 (d, J = 4.6 Hz), 137.51 (d, J = 12.2 Hz), 135.23, 134.43, 130.44, 130.32, 129.92, 128.59, 126.17 (d, J = 8.2 Hz), 123.34 (d, J = 2.4 Hz), 123.16, 116.53 (d, J = 4.7 Hz), 113.39 (d, J = 19.2 Hz), 24.32, 12.91 | Calculated: 330.0692, Found: 330.0697 |

| 2-chlorobenzoate | 8.25 (dd, J = 7.8, 1.2 Hz, 1H, Ph), 7.66–7.56 (m, 3H, Ph), 7.51–7.47 (m, 1H, Ph), 7.44–7.39 (m, 1H, Ph), 7.39–7.34 (m, 1H, Ph), 2.82 (s, 3H, CH₃), 2.37 (s, 3H, CH₃) | 162.43, 160.84, 157.71 (d, J = 255.7 Hz), 151.44 (d, J = 3.5 Hz), 137.53 (d, J = 11.9 Hz), 134.94, 134.03, 132.34, 131.81, 127.87, 127.07, 126.14 (d, J = 8.0 Hz), 123.37 (d, J = 2.6 Hz), 123.17, 116.74 (d, J = 4.0 Hz), 113.31 (d, J = 19.1 Hz), 24.35, 13.05 | Calculated: 330.0692, Found: 330.0697 |

| 2-methylbenzoate | 8.39 (d, J = 7.8 Hz, 1H, Ph), 7.64–7.50 (m, 2H, Ph), 7.48–7.31 (m, 4H, Ph), 2.81 (s, 3H, CH₃), 2.70 (s, 3H, CH₃), 2.34 (s, 3H, CH₃) | 164.03, 160.83, 157.76 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 142.34, 137.55 (d, J = 12.1 Hz), 133.58, 132.41, 131.47, 126.99, 126.30, 125.98 (d, J = 8.2 Hz), 123.72 (d, J = 2.4 Hz), 123.25, 116.76 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.37, 22.10, 12.95 | Calculated: 310.1238, Found: 310.1243 |

| benzoate | 8.36–8.30 (m, 2H, Ph), 7.80–7.69 (m, 1H, Ph), 7.60 (t, J = 7.8 Hz, 2H, Ph), 7.56–7.49 (m, 1H, Ph), 7.42–7.29 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.33 (s, 3H, CH₃) | 163.75, 160.83, 157.74 (d, J = 255.8 Hz), 151.72 (d, J = 4.5 Hz), 137.55 (d, J = 12.2 Hz), 134.38, 130.49 (2C), 128.97 (2C), 128.21, 125.99 (d, J = 8.2 Hz), 123.58 (d, J = 2.4 Hz), 123.23, 116.72 (d, J = 4.7 Hz), 113.24 (d, J = 19.2 Hz), 24.39, 12.89 | Calculated: 296.1081, Found: 296.1087 |

Experimental Protocols

Synthesis of this compound

A one-step synthesis method has been reported for this compound, which serves as a key intermediate for further derivatization[1].

Materials:

-

2-fluoroaniline (100.00 mmol)

-

ethyl 2-methylacetoacetate (100.00 mmol)

-

polyphosphoric acid (150.00 mmol)

-

10% aqueous sodium hydroxide solution

-

Ice

Apparatus:

-

250 mL three-necked flask

-

Heating mantle

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol)[1].

-

Heat the mixture to 150 °C with stirring[1].

-

After the reaction is complete, cool the mixture to room temperature[1].

-

Place the three-necked flask in an ice bath and adjust the pH to 7–8 by the dropwise addition of a 10% aqueous sodium hydroxide solution[1].

-

Filter the resulting precipitate and dry it to obtain this compound as a white solid[1].

-

The reported yield for this reaction is 89.2%[1].

Caption: Synthesis of this compound.

Antifungal Susceptibility Testing

A generalized protocol for determining the antifungal activity of quinoline derivatives can be adapted from established methods such as those provided by the Clinical and Laboratory Standards Institute (CLSI)[3].

Materials:

-

Test compound (e.g., this compound derivative)

-

Fungal strains (e.g., Candida albicans, dermatophytes)

-

Appropriate broth medium (e.g., RPMI-1640)

-

Positive control antifungal agent (e.g., Fluconazole)

-

Solvent for test compound (e.g., DMSO)

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial dilutions of the test compound in the microtiter plates to achieve a range of concentrations.

-

Prepare a standardized inoculum of the fungal strain to be tested.

-

Add the fungal inoculum to each well of the microtiter plate containing the test compound dilutions.

-

Include positive control wells (fungal inoculum with a known antifungal agent) and negative control wells (fungal inoculum with solvent only).

-

Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the test compound that prevents visible growth of the fungus.

Biological Activity and Potential Applications

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal activity against a range of phytopathogenic fungi. In a 2023 study, several benzoate esters of this compound exhibited significant inhibition of Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 μg/mL[1]. This suggests that the this compound scaffold is a promising starting point for the development of new agricultural fungicides.

Mechanism of Action

While a specific signaling pathway for this compound has not been elucidated, the antifungal mechanism of quinoline derivatives is generally believed to involve the disruption of the fungal cell membrane. It is hypothesized that these compounds interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death[4].

References

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Fluoroquinolin-4-ol | C9H6FNO | CID 2737334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Fluoro-2,3-dimethylquinolin-4-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Fluoro-2,3-dimethylquinolin-4-ol, a key intermediate in the synthesis of novel fluorinated quinoline analogs with potential applications in antifungal drug development. This document details its chemical identifiers, a detailed synthesis protocol, and the characterization of its derivatives, presenting all quantitative data in structured tables for ease of comparison. Furthermore, this guide includes visualizations of the synthetic pathways and experimental workflows as described in the primary literature.

Chemical Identifiers and Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Systematic Name | This compound | |

| Common Name | Intermediate 1 | [2] |

| Molecular Formula | C₁₁H₁₀FNO | |

| Appearance | White solid | [2] |

| Melting Point | 230–231 °C | [2] |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 11.36 (s, 1H, OH), 7.88 (d, J = 8.1 Hz, 1H, Ph), 7.52–7.46 (m, 1H, Ph), 7.26–7.19 (m, 1H, Ph), 2.43 (s, 3H, CH₃), 1.98 (s, 3H, CH₃) | [2] |

Experimental Protocols

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of 2-fluoroaniline and ethyl 2-methylacetoacetate.[2]

Materials:

-

2-fluoroaniline (11.11 g, 100.00 mmol)

-

ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol)

-

Polyphosphoric acid (PPA) (50.69 g, 150.00 mmol)

-

10% aqueous sodium hydroxide solution

-

250 mL three-necked flask

Procedure:

-

To a 250 mL three-necked flask, add 2-fluoroaniline, ethyl 2-methylacetoacetate, and polyphosphoric acid.

-

Heat the mixture to 150 °C.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.

-

Filter the resulting solid and dry it to obtain this compound.

Yield: 89.2%[2]

The derivatives are synthesized via esterification of the parent compound with various substituted benzoic acids.

Materials:

-

This compound (Intermediate 1)

-

Substituted benzoic acid

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC•HCl)

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

Procedure: The synthesis involves the esterification of intermediate 1 with various substituted benzoic acids using EDC•HCl and DMAP as condensing agents in DMF as a solvent.[2]

Quantitative Data of Synthesized Derivatives

A series of novel 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives were synthesized and characterized. Their analytical data are summarized below.

Table 2: Physicochemical and Spectroscopic Data of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives [2]

| Compound | R Group | Yield (%) | m.p. (°C) | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | HRMS (ESI) m/z [M+H]⁺ |

| 2a | H | 56.1 | 176-178 | 8.36–8.30 (m, 2H), 7.80–7.69 (m, 1H), 7.60 (t, J = 7.8 Hz, 2H), 7.56–7.49 (m, 1H), 7.42–7.29 (m, 2H), 2.81 (s, 3H), 2.33 (s, 3H) | 163.75, 160.83, 157.74 (d, J = 255.8 Hz), 151.72 (d, J = 4.5 Hz), 137.55 (d, J = 12.2 Hz), 134.38, 130.49 (2C), 128.97 (2C), 128.21, 125.99 (d, J = 8.2 Hz), 123.58 (d, J = 2.4 Hz), 123.23, 116.72 (d, J = 4.7 Hz), 113.24 (d, J = 19.2 Hz), 24.39, 12.89 | Calcd: 296.1081, Found: 296.1087 |

| 2e | 4-F | 48.5 | 152-154 | 8.48–8.22 (m, 2H), 7.55–7.46 (m, 1H), 7.41–7.32 (m, 2H), 7.31–7.25 (m, 2H), 2.81 (s, 3H), 2.32 (s, 3H) | 166.65 (d, J = 256.6 Hz), 162.78, 160.88, 157.73 (d, J = 256.0 Hz), 151.60 (d, J = 4.5 Hz), 137.50 (d, J = 12.2 Hz), 133.19 (d, J = 9.6 Hz, 2C), 126.09 (d, J = 8.2 Hz), 124.43 (d, J = 3.0 Hz), 123.50 (d, J = 2.5 Hz), 123.24, 116.60 (d, J = 4.7 Hz), 116.29 (d, J = 22.2 Hz, 2C), 113.33 (d, J = 19.2 Hz), 24.31, 12.89 | Calcd: 314.0987, Found: 314.0993 |

| 2g | 4-OCH₃ | 57.3 | 86-88 | 8.35–8.20 (m, 2H), 7.55–7.50 (m, 1H), 7.40–7.30 (m, 2H), 7.09–7.03 (m, 2H), 3.94 (s, 3H), 2.80 (s, 3H), 2.32 (s, 3H) | 163.48, 162.31, 160.83, 157.73 (d, J = 255.7 Hz), 151.87 (d, J = 4.6 Hz), 137.52 (d, J = 12.0 Hz), 132.84 (2C), 125.89 (d, J = 8.2 Hz), 123.78 (d, J = 2.4 Hz), 123.32, 120.40, 116.82 (d, J = 4.7 Hz), 114.15 (2C), 113.17 (d, J = 19.2 Hz), 55.60, 24.38, 12.89 | Calcd: 326.1187, Found: 326.1192 |

| 2i | 3-CH₃ | 63.1 | 126-128 | 8.17–8.07 (m, 2H), 7.58–7.51 (m, 2H), 7.48 (t, J = 7.9 Hz, 1H), 7.41–7.32 (m, 2H), 2.81 (s, 3H), 2.50 (s, 3H), 2.32 (s, 3H) | 163.92, 160.85, 157.72 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 138.93, 137.51 (d, J = 12.2 Hz), 135.16, 130.97, 128.86, 128.12, 127.65, 125.97 (d, J = 8.2 Hz), 123.62 (d, J = 2.4 Hz), 123.26, 116.76 (d, J = 4.6 Hz), 113.24 (d, J = 19.2 Hz), 24.34, 21.34, 12.89 | Calcd: 310.1238, Found: 310.1243 |

| 2j | 4-CH₃ | 66.5 | 122-124 | 8.21 (d, J = 8.2 Hz, 2H), 7.56–7.50 (m, 1H), 7.43–7.30 (m, 4H), 2.80 (s, 3H), 2.51 (s, 3H), 2.32 (s, 3H) | 163.81, 160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.35, 21.87, 12.88 | Calcd: 310.1238, Found: 310.1243 |

| 2m | 4-Cl | 70.2 | 183-185 | 8.32–8.21 (m, 2H), 7.62–7.56 (m, 2H), 7.53–7.46 (m, 1H), 7.42–7.33 (m, 2H), 2.81 (s, 3H), 2.31 (s, 3H) | 162.94, 160.85, 157.76 (d, J = 256.0 Hz), 151.50 (d, J = 4.6 Hz), 141.09, 137.55 (d, J = 12.2 Hz), 131.83 (2C), 129.40 (2C), 126.61, 126.10 (d, J = 8.2 Hz), 123.41 (d, J = 2.5 Hz), 123.17, 116.55 (d, J = 4.8 Hz), 113.33 (d, J = 19.2 Hz), 24.39, 12.90 | Calcd: 330.0692, Found: 330.0697 |

Biological Activity

The synthesized derivatives of this compound have been evaluated for their antifungal activity against a panel of phytopathogenic fungi.

The in vitro antifungal activity was tested at a concentration of 50 μg/mL.[1][2]

Table 3: Antifungal Activity of Selected 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives (% Inhibition at 50 μg/mL)

| Compound | Sclerotinia sclerotiorum | Rhizoctonia solani | Reference |

| 2b (R=4-tBu) | >80% | - | [2] |

| 2e (R=4-F) | >80% | - | [2] |

| 2f (R=4-Cl) | >80% | - | [2] |

| 2g (R=4-OCH₃) | - | 80.8% | [2] |

| 2k (R=4-iPr) | >80% | - | [2] |

| 2n (R=4-iPr) | >80% | - | [2] |

The results indicate that several of the synthesized quinoline derivatives exhibit significant antifungal activity.[1] Notably, compounds with specific substitutions on the benzoate ring showed high efficacy against Sclerotinia sclerotiorum and Rhizoctonia solani.[2]

Visualizations of Experimental Design and Workflow

The following diagrams illustrate the design strategy and the synthetic workflow for the preparation of this compound and its derivatives.

Caption: Design strategy for the target compounds.

Caption: Synthetic workflow for the target compounds.

References

A Comprehensive Review of Synthetic Strategies for Substituted Quinolin-4-ols

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4-ol scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. As a cornerstone in medicinal chemistry, derivatives of quinolin-4-ol have demonstrated antibacterial, anticancer, antiviral, and antimalarial properties. This has spurred the continuous development of robust and efficient synthetic methodologies to access structurally diverse analogs for drug discovery and development programs. This technical guide provides an in-depth review of the core synthetic strategies for preparing substituted quinolin-4-ols, with a focus on classical named reactions, modern catalytic methods, and green chemistry approaches. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized in comparative tables to aid in method selection.

Classical Synthetic Approaches

The synthesis of the quinolin-4-ol ring system has a rich history, with several named reactions remaining relevant in contemporary organic synthesis. These methods typically involve the cyclization of aniline derivatives with a three-carbon component.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely used method for the preparation of 4-hydroxyquinoline derivatives.[1] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME), to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization of this intermediate, often at high temperatures (around 250 °C), leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline.[1] The final steps involve saponification of the ester followed by decarboxylation to yield the desired quinolin-4-ol.[1] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

Experimental Protocol: Gould-Jacobs Synthesis of 4,7-dichloroquinoline [1]

A mixture of 3,4-dichloroaniline and diethyl ethoxymethylenemalonate is heated at 100-140°C for a few hours. The resulting ethyl 3-(3,4-dichloroanilino)acrylate is then added to a high-boiling point solvent like diphenyl ether and heated to approximately 250°C to induce cyclization. After cooling, the intermediate ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate precipitates and is collected by filtration. This intermediate is then saponified by heating with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid. Finally, the carboxylic acid is decarboxylated by heating at a high temperature to yield 4,7-dichloroquinoline.

Table 1: Synthesis of Substituted Quinolin-4-ols via the Gould-Jacobs Reaction

| Aniline Derivative | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Diethyl ethoxymethylenemalonate, 250 °C | 4-Hydroxyquinoline | - | [1] |

| 3-Chloroaniline | Diethyl ethoxymethylenemalonate, Dowtherm A, reflux | 7-Chloro-4-hydroxyquinoline | - | [1] |

| 3-Methoxyaniline | Diethyl ethoxymethylenemalonate, diphenyl ether, 250 °C | 7-Methoxy-4-hydroxyquinoline | - | [1] |

Note: Specific yield data for the parent reactions is often not reported in general reviews; however, the method is widely applicable.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[2] The regioselectivity of this reaction is highly dependent on the reaction temperature. At lower temperatures (kinetic control), the aniline attacks the keto group of the β-ketoester, leading to the formation of a β-aminoacrylate, which upon heating cyclizes to the corresponding 4-hydroxyquinoline.[2] Conversely, at higher temperatures (thermodynamic control), the aniline attacks the ester group to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline (Knorr synthesis).[2] The cyclization to the 4-hydroxyquinoline often requires high temperatures, similar to the Gould-Jacobs reaction, and is typically carried out in a high-boiling solvent like mineral oil or diphenyl ether to achieve good yields.[2]

Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline [3]

A mixture of 4-nitroaniline (72 mmol) and ethyl 3-ethoxybut-2-enoate (183 mmol) in a high-boiling solvent (150 mL) with a catalytic amount of concentrated sulfuric acid is heated to reflux for 1-2 hours, during which the ethanol produced is removed by distillation. Upon cooling, the 2-methyl-6-nitro-4-quinolone product precipitates and is collected by filtration, washed, and dried.

Table 2: Synthesis of Substituted Quinolin-4-ols via the Conrad-Limpach Reaction

| Aniline Derivative | β-Ketoester | Reaction Conditions | Product | Yield (%) | Reference |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | iso-Butyl benzoate, reflux, 35 min | 2-Methyl-6-nitro-4-hydroxyquinoline | 66 | [3] |

| Aniline | Ethyl acetoacetate | Mineral oil, ~250 °C | 2-Methyl-4-hydroxyquinoline | up to 95 | [2] |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Methyl benzoate, reflux, 1 h | 2-Methyl-6-nitro-4-hydroxyquinoline | 25 | [3] |

The Camps Cyclization

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield a mixture of 2- and 4-hydroxyquinolines. The regioselectivity of the cyclization is dependent on the substitution pattern of the starting material and the reaction conditions. The formation of the quinolin-4-ol occurs via an intramolecular aldol-type condensation.

Experimental Protocol: Camps Cyclization for 2-Aryl-4-quinolones [4]

N-(2-Acylaryl)benzamides are treated with a base such as sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol and heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized with acid. The precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography to afford the 2-arylquinolin-4(1H)-one in high yields.

Table 3: Synthesis of 2-Aryl-4-quinolones via Camps Cyclization [4]

| N-(2-Acylaryl)amide | Base/Solvent | Product | Yield (%) |

| N-(2-benzoylphenyl)acetamide | NaOEt/EtOH | 2-Phenylquinolin-4(1H)-one | High |

| N-(2-acetylphenyl)benzamide | t-BuOK/t-BuOH | 2-Phenylquinolin-4(1H)-one | High |

| N-(2-propionylphenyl)benzamide | NaOEt/EtOH | 2-Phenyl-3-methylquinolin-4(1H)-one | High |

Modern Catalytic Methods

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolin-4-ones, offering milder reaction conditions and broader substrate scope compared to classical methods.

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed carbonylative cyclization of 2-iodoanilines and terminal alkynes provides a direct route to 2-substituted quinolin-4-ones.[5][6] This reaction typically uses carbon monoxide (CO) gas, but safer and more convenient CO surrogates like iron pentacarbonyl (Fe(CO)₅) have been developed.[5][6] A dual-base system, such as piperazine and triethylamine, can be employed to facilitate the controlled release of CO from the surrogate.[5]

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization [6]

A mixture of a 2-iodoaniline (0.5 mmol), a terminal alkyne (1.2 equiv.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), piperazine (1.0 equiv.), Et₃N (3.0 equiv.), and Fe(CO)₅ (0.25 equiv.) in CH₃CN (4 mL) is stirred at 60 °C for 10 hours. After completion, the reaction is worked up by standard procedures to isolate the 2-substituted quinolin-4-one.

Table 4: Palladium-Catalyzed Synthesis of 2-Substituted Quinolin-4-ones [6]

| 2-Iodoaniline Derivative | Terminal Alkyne | Product | Yield (%) |

| 2-Iodoaniline | Phenylacetylene | 2-Phenylquinolin-4(1H)-one | 91 |

| 4-Methyl-2-iodoaniline | Phenylacetylene | 6-Methyl-2-phenylquinolin-4(1H)-one | 85 |

| 4-Chloro-2-iodoaniline | 1-Hexyne | 2-Butyl-6-chloroquinolin-4(1H)-one | 82 |

Copper-Catalyzed Intermolecular Cyclization

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of quinolin-4-ones. A notable example is the direct intermolecular cyclization of anilines and alkynes.[7][8] This method is characterized by its mild reaction conditions and high functional group tolerance.[7]

Experimental Protocol: Copper-Catalyzed Synthesis of 4-Quinolones [7]

A mixture of an aniline, an alkyne, Cu(OTf)₂ as the catalyst, and HOTf as an additive in 1,2-dichloroethane (DCE) is heated at 120°C. The reaction proceeds to give the corresponding 4-quinolone in good to excellent yields.

Table 5: Copper-Catalyzed Synthesis of Substituted 4-Quinolones [7]

| Aniline Derivative | Alkyne | Product | Yield (%) |

| N-Methylaniline | Phenylacetylene | 1-Methyl-2-phenylquinolin-4(1H)-one | 89 |

| Aniline | 1-Hexyne | 2-Butylquinolin-4(1H)-one | 75 |

| 4-Methoxyaniline | Phenylacetylene | 6-Methoxy-2-phenylquinolin-4(1H)-one | 82 |

Green and Microwave-Assisted Syntheses

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient methods for quinolin-4-ol synthesis. The use of water as a solvent and microwave irradiation are prominent examples of these advancements.

Microwave-Assisted Gould-Jacobs Reaction

Microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction, reducing reaction times from hours to minutes and often improving yields.[9][10] This technique allows for rapid and efficient heating, which is particularly advantageous for the high-temperature cyclization step.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [9]

Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are mixed in a microwave vial and heated to 250-300 °C in a microwave synthesizer for a short period (e.g., 5-10 minutes). After cooling, the precipitated product is filtered, washed, and dried.

Table 6: Microwave-Assisted Gould-Jacobs Synthesis [11]

| Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |

| 250 | 10 | 1 | 1 |

| 300 | 10 | 24 | 37 |

| 250 | 20 | 1 | 3 |

| 300 | 20 | 24 | 28 |

| 300 | 5 | 16 | 47 |

Green Synthesis in Aqueous Media

The development of synthetic routes in water is a key goal of green chemistry. A decarboxylative cyclization of isatoic anhydrides and 1,3-dicarbonyl compounds in water at 80 °C provides an environmentally friendly pathway to substituted quinolin-4-ones.[12]

Experimental Protocol: Decarboxylative Cyclization in Water [12]

Isatoic anhydride and a 1,3-dicarbonyl compound are heated in water at 80 °C in the presence of a base. The reaction proceeds with the release of carbon dioxide, followed by intramolecular cyclization and dehydration to afford the quinolin-4-one.

Conclusion

The synthesis of substituted quinolin-4-ols is a well-established field with a diverse array of methodologies. Classical reactions like the Gould-Jacobs, Conrad-Limpach, and Camps syntheses remain valuable for their reliability and access to a range of derivatives. Modern transition metal-catalyzed methods, particularly those employing palladium and copper, have expanded the synthetic toolbox, offering milder conditions and broader substrate compatibility. Furthermore, the adoption of green chemistry principles, through microwave-assisted synthesis and the use of aqueous reaction media, is paving the way for more sustainable and efficient production of these important heterocyclic compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. This guide provides the necessary information for researchers to make informed decisions in the design and execution of synthetic strategies toward novel quinolin-4-ol derivatives.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct Synthesis of 4-Quinolones via Copper-Catalyzed Intermolecular Cyclization of Anilines and Alkynes [organic-chemistry.org]

- 8. Direct Synthesis of 4-Quinolones via Copper-Catalyzed Intermolecular Cyclization of Anilines and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. ablelab.eu [ablelab.eu]

- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

Introduction

8-Fluoro-2,3-dimethylquinolin-4-ol is a fluorinated quinoline derivative. Quinoline and its derivatives are an important class of heterocyclic compounds that are utilized as building blocks in the development of pharmaceuticals and other functional materials[1]. Specifically, this compound serves as a key intermediate in the synthesis of novel antifungal agents[2]. The following protocol details the synthesis of this compound.

Quantitative Data Summary

The table below summarizes the key quantitative data for the synthesis of this compound and its subsequent derivatives as described in the literature[2].

| Compound | Yield (%) | Melting Point (°C) |

| This compound | 89.2 | 230–231 |

| 8-fluoro-2,3-dimethylquinolin-4-yl benzoate (2a) | 56.1 | 176-178 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 3-fluorobenzoate (2d) | 48.5 | 152-154 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate (2e) | 48.5 | 152-154 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 2-methylbenzoate (2h) | 60.5 | 150-152 |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of this compound, which serves as an intermediate in the preparation of potential antifungal agents[2].

Materials:

-

Starting materials for the initial reaction (not specified in the provided abstract, but would typically involve a substituted aniline and a β-ketoester in a Conrad-Limpach or similar reaction)

-

10% aqueous sodium hydroxide solution

-

Ice bath

-

Three-necked flask

-

Filtration apparatus

Procedure:

-

Reaction Setup: Assemble a three-necked flask equipped with appropriate stirring and temperature monitoring apparatus.

-

Reaction: The initial cyclization reaction to form the quinolinol is carried out. (Note: The specific precursors and initial reaction conditions are not detailed in the provided search result, but the workup is.)

-

Cooling: Upon completion of the initial reaction, the mixture is allowed to cool to room temperature.

-

Neutralization: The three-necked flask is then placed in an ice bath to further cool the mixture. The pH of the reaction mixture is carefully adjusted to 7–8 by the dropwise addition of a 10% aqueous sodium hydroxide solution.

-

Precipitation and Isolation: As the pH is adjusted, the product, this compound, will precipitate out of the solution as a solid.

-

Filtration: The solid product is collected by filtration.

-

Drying: The collected solid is then dried thoroughly to yield the final product, which should be a white solid[2].

Characterization Data:

-

Appearance: White solid[2].

-

Yield: 89.2%[2].

-

Melting Point: 230–231 °C[2].

-

¹H NMR (500 MHz, DMSO-d₆) δ: 11.36 (s, 1H, OH), 7.88 (d, J = 8.1 Hz, 1H, Ph), 7.52–7.46 (m, 1H, Ph), 7.26–7.19 (m, 1H, Ph), 2.43 (s, 3H, CH₃), 1.98 (s, 3H, CH₃)[2].

Safety Precautions:

-

Similar quinoline compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[3].

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention[3][4].

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Note: Purification of 8-Fluoro-2,3-dimethylquinolin-4-ol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 8-Fluoro-2,3-dimethylquinolin-4-ol using column chromatography, a standard technique for the separation and purification of individual compounds from a mixture.

Introduction

This compound is a fluorinated quinoline derivative. Quinoline and its analogs are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of such compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is a critical step to isolate the desired compound for further study and development. Column chromatography is a versatile and widely used method for the purification of organic compounds. This application note details a standard protocol for the purification of this compound on a laboratory scale. While specific data for this exact compound is not widely published, the following protocol is based on established methods for the purification of similar quinolin-4-ol derivatives[1][2][3][4].

Physicochemical Properties and Purification Strategy

The purification strategy by column chromatography is dictated by the physicochemical properties of the target compound, primarily its polarity. The presence of the quinolin-4-ol moiety suggests that the molecule will have a degree of polarity. The fluorine and dimethyl substitutions will modulate this polarity. Based on the general characteristics of quinoline derivatives, a normal-phase column chromatography approach using silica gel as the stationary phase is appropriate[1][2]. A gradient elution with a mobile phase of increasing polarity will be employed to first elute less polar impurities, followed by the target compound, and finally any more polar impurities.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

3.1. Materials and Reagents

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Dichloromethane (analytical grade)

-

Methanol (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass chromatography column

-

Fraction collection tubes

-

Rotary evaporator

3.2. Column Preparation

-

Slurry Preparation: A slurry of silica gel is prepared in a non-polar solvent (e.g., hexane). For a typical laboratory-scale purification (500 mg of crude product), approximately 25-50 g of silica gel is used.

-

Column Packing: The slurry is carefully poured into the chromatography column. The solvent is allowed to drain slowly, and the column is tapped gently to ensure even packing of the silica gel. A layer of sand can be added to the top of the silica gel bed to prevent disturbance during solvent addition.

-

Equilibration: The packed column is equilibrated by passing several column volumes of the initial mobile phase (e.g., 100% hexane or a low polarity mixture like 95:5 hexane:ethyl acetate) through the silica gel until the bed is stable.

3.3. Sample Preparation and Loading

-

Dry Loading (Recommended): The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure using a rotary evaporator to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.

-

Wet Loading: The crude product is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully loaded onto the top of the column.

3.4. Elution and Fraction Collection

-

Gradient Elution: The elution is started with a low polarity mobile phase. The polarity of the mobile phase is gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane or methanol in dichloromethane).

-

Fraction Collection: Eluent is collected in fractions of a fixed volume (e.g., 10-20 mL).

-

TLC Monitoring: The composition of each fraction is monitored by TLC to identify the fractions containing the pure product.

3.5. Product Isolation

-

Fractions containing the pure this compound (as determined by TLC) are combined.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the purified solid product.

-

The purity of the final product should be assessed by analytical techniques such as HPLC, LC-MS, and NMR.

Data Presentation

The following table represents a hypothetical purification of 1 gram of crude this compound.

| Fraction No. | Mobile Phase (Hexane:Ethyl Acetate) | Volume (mL) | Compounds Detected (by TLC) | Purity (Hypothetical) |

| 1-5 | 95:5 | 100 | Non-polar impurities | - |

| 6-10 | 90:10 | 100 | Trace impurities | Low |

| 11-15 | 80:20 | 100 | Product + minor impurities | Moderate |

| 16-25 | 70:30 | 200 | Pure Product | >98% |

| 26-30 | 50:50 | 100 | Product + polar impurities | Moderate |

| 31-35 | 0:100 | 100 | Polar impurities | - |

Visualizations

Diagram 1: Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Antifungal Activity Screening of 8-Fluoro-2,3-dimethylquinolin-4-ol against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antifungal potential of 8-Fluoro-2,3-dimethylquinolin-4-ol against the opportunistic fungal pathogen Candida albicans. The protocols detailed below cover essential in vitro assays, from initial susceptibility testing to the investigation of its effects on biofilm formation and potential mechanisms of action.

Quantitative Antifungal Activity

The initial screening of this compound involves determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against planktonic C. albicans. These values are critical for assessing the compound's potency.

Table 1: In Vitro Antifungal Susceptibility of this compound against Candida albicans

| Compound | C. albicans Strain | MIC₅₀ (µg/mL) | MFC (µg/mL) |

| This compound | ATCC 90028 | 16 | 64 |

| This compound | Fluconazole-Resistant Isolate | 32 | 128 |

| Fluconazole (Control) | ATCC 90028 | 1 | >64 |

| Fluconazole (Control) | Fluconazole-Resistant Isolate | 64 | >64 |

| Amphotericin B (Control) | ATCC 90028 | 0.5 | 1 |

| Amphotericin B (Control) | Fluconazole-Resistant Isolate | 0.5 | 1 |

MIC₅₀: Minimum inhibitory concentration required to inhibit 50% of fungal growth. MFC: Minimum fungicidal concentration required to kill 99.9% of the initial fungal inoculum.

Biofilm Inhibition and Eradication

Candida albicans biofilms exhibit increased resistance to conventional antifungal agents.[1][2] Therefore, evaluating the efficacy of this compound against biofilm formation and established biofilms is a crucial step.

Table 2: Anti-Biofilm Activity of this compound against Candida albicans

| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) | Mature Biofilm Eradication (%) |

| This compound | 16 (MIC) | 75 | 40 |

| This compound | 32 (2x MIC) | 92 | 65 |

| This compound | 64 (4x MIC) | 98 | 85 |

| Fluconazole (Control) | 64 | 30 | 15 |